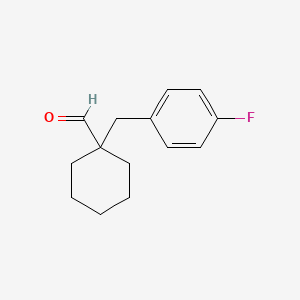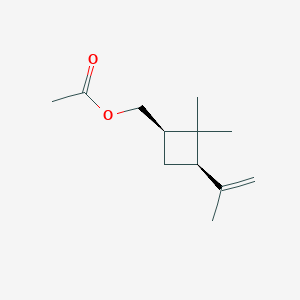
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutane ring, which is substituted with dimethyl and isopropenyl groups, and an acetate ester functional group. Its molecular formula is C12H20O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate typically involves the esterification of the corresponding alcohol, (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol, with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
- Dihydrocarveol acetate
- Menthyl acetate
Uniqueness
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
[(1R,3R)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-10(12(11,4)5)7-14-9(3)13/h10-11H,1,6-7H2,2-5H3/t10-,11+/m0/s1 |
InChIキー |
XUCVWTVHEYSKFF-WDEREUQCSA-N |
異性体SMILES |
CC(=C)[C@H]1C[C@H](C1(C)C)COC(=O)C |
正規SMILES |
CC(=C)C1CC(C1(C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


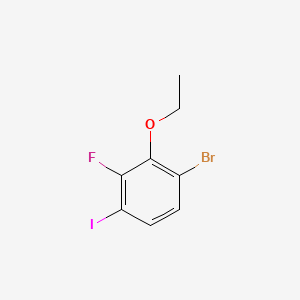
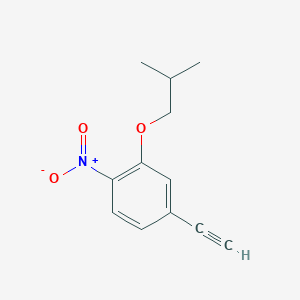
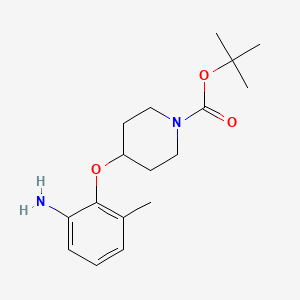
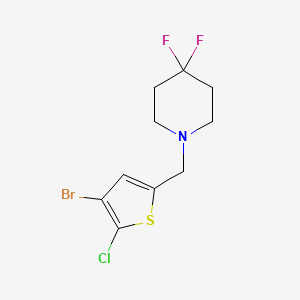
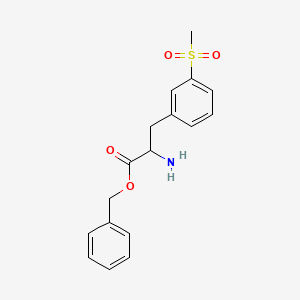
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
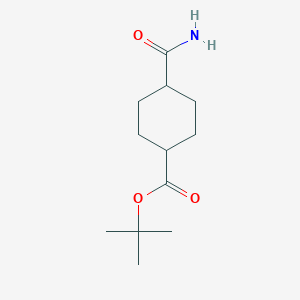
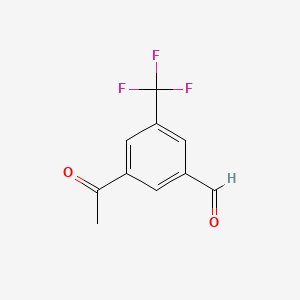


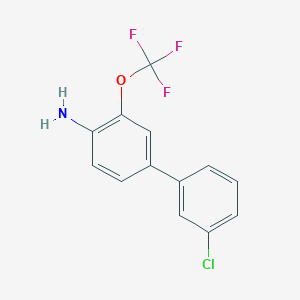

![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
